- Electrochemical Synthesis of Pyrazolines and Pyrazoles via [3+2] Dipolar Cycloaddition, Angewandte Chemie, 2023, 62(9),
Cas no 935-07-9 (Acetaldehyde,2-phenylhydrazone)
935-07-9 structure
Product Name:Acetaldehyde,2-phenylhydrazone
CAS-Nr.:935-07-9
MF:C8H10N2
MW:134.178401470184
CID:809122
Update Time:2023-09-26
Acetaldehyde,2-phenylhydrazone Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Acetaldehyde,2-phenylhydrazone
- N-[(E)-ethylideneamino]aniline
- Acetaldehyde, phenylhydrazone (6CI, 7CI, 8CI, 9CI)
- NSC 65258
-
- Inchi: 1S/C8H10N2/c1-2-9-10-8-6-4-3-5-7-8/h2-7,10H,1H3
- InChI-Schlüssel: KURBTRNHGDQKOS-UHFFFAOYSA-N
- Lächelt: N(NC1C=CC=CC=1)=CC
Experimentelle Eigenschaften
- Dichte: 1.0698 (rough estimate)
- Schmelzpunkt: 99.5°C
- Siedepunkt: 237.3°C (rough estimate)
- Brechungsindex: 1.5579 (estimate)
Acetaldehyde,2-phenylhydrazone Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Solvents: Diethyl ether ; 0 °C; 1.5 h, 0 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Solvents: Toluene
Referenz
- Synthesis of indomethacin analogues for evaluation as modulators of MRP activity, Bioorganic & Medicinal Chemistry, 2001, 9(3), 745-762
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Solvents: Methanol ; rt; 2 h, rt
Referenz
- Nitrogen heterocyclic structure-based organic light emitting nitrogen free radical molecule and preparation method thereof, China, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Catalysts: Acetic acid Solvents: Ethanol ; 8 h, 100 °C
Referenz
- Discovery of New 4-Indolyl Quinazoline Derivatives as Highly Potent and Orally Bioavailable P-Glycoprotein Inhibitors, Journal of Medicinal Chemistry, 2021, 64(19), 14895-14911
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- Preparation of phenylazoxime compounds as agrochemical fungicides, European Patent Organization, , ,
Herstellungsverfahren 6
Herstellungsverfahren 7
Reaktionsbedingungen
Referenz
- 1-Acylindoles. III. Novel synthesis of 9-acyltetrahydrocrbazole and 5-acyl-p-carboline derivatives, Journal of Organic Chemistry, 1967, 32(11), 3693-5
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Catalysts: Carbon (oxidized) Solvents: Ethanol ; 90 min, 80 °C
Referenz
- Oxidized single-walled carbon nanotubes (SWCNTs-COOH) as a new catalyst for the protection of carbonyl groups as hydrazones, South African Journal of Chemistry, 2013, 66, 279-281
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Solvents: Ethanol ; 6 h, reflux
Referenz
- The use of enaminones and enamines as effective synthons for MSA-catalyzed regioselective synthesis of 1,3,4-tri- and 1,3,4,5-tetrasubstituted pyrazoles, New Journal of Chemistry, 2019, 43(41), 16131-16137
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Sodium periodate
Referenz
- Oxidation reaction of phenylhydrazine with sodium periodate. II. Oxidation of phenylhydrazine with sodium periodate in the presence of primary and secondary aliphatic alcohols, Nippon Kagaku Kaishi, 1988, (3), 294-8
Herstellungsverfahren 11
Herstellungsverfahren 12
Herstellungsverfahren 13
Reaktionsbedingungen
Referenz
- Synthesis of acetaldehyde phenylhydrazone by chloramine method, Tekhnol. Poluch. Gidrazin. Soed. NPO "Gos. In-t Prikl. Khimii", 1991, 30, 30-2
Herstellungsverfahren 14
Reaktionsbedingungen
Referenz
- Preparation of phenylazoaldoximes and analogs as agrochemical fungicides, European Patent Organization, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Periodic acid (H5IO6), sodium salt (1:2) Solvents: Diethyl ether
Referenz
- Oxidation reaction of phenylhydrazine with sodium periodate. I. Oxidation reaction of phenylhydrazine with sodium periodate in various ethers, Nippon Kagaku Kaishi, 1986, (8), 1102-6
Acetaldehyde,2-phenylhydrazone Raw materials
Acetaldehyde,2-phenylhydrazone Preparation Products
Acetaldehyde,2-phenylhydrazone Verwandte Literatur
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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